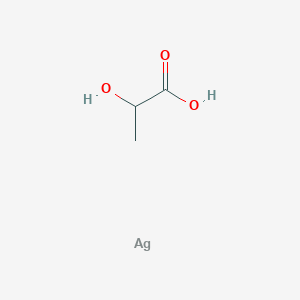
2-Hydroxypropionic acid silver salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropionic acid silver salt, also known as L-(+)-Lactic acid silver salt or Sarcolactic acid, is a compound with the molecular formula C3H5AgO3 and a molecular weight of 196.94 g/mol . This compound is a silver salt derivative of lactic acid, which is commonly found in various biological systems and is known for its role in metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxypropionic acid silver salt can be synthesized through the reaction of lactic acid with silver nitrate. The reaction typically involves the following steps:
- Dissolving lactic acid in water.
- Adding silver nitrate solution to the lactic acid solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering the precipitated silver salt and washing it with water to remove any impurities .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropionic acid silver salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce silver oxide and other by-products.
Reduction: It can be reduced to form elemental silver and lactic acid.
Substitution: The silver ion can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Metal salts like sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide and other oxidized products.
Reduction: Elemental silver and lactic acid.
Substitution: New metal salts and lactic acid derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxypropionic acid silver salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the visualization of colloidal gold in tissue samples for microscopic analysis.
Medicine: Investigated for its antimicrobial properties and potential use in wound dressings and coatings.
Industry: Utilized in the production of silver-based catalysts and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropionic acid silver salt is primarily related to its silver ion content. Silver ions are known to exhibit antimicrobial properties through several mechanisms:
Adhesion to Microbial Cells: Silver ions adhere to the cell walls and membranes of microbes, disrupting their integrity.
Penetration and Damage: Silver ions penetrate microbial cells, causing damage to intracellular structures such as mitochondria, ribosomes, and DNA.
Reactive Oxygen Species (ROS) Generation: Silver ions induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
2-Hydroxypropionic acid silver salt can be compared with other similar compounds, such as:
Silver Lactate: Another silver salt of lactic acid, used in similar applications.
Silver Nitrate: A widely used silver compound with strong antimicrobial properties.
Silver Oxide: Used in various industrial and medical applications for its antimicrobial and catalytic properties.
Uniqueness
This compound is unique due to its specific combination of lactic acid and silver ions, providing both the biological relevance of lactic acid and the antimicrobial properties of silver. This makes it particularly useful in applications requiring both biocompatibility and antimicrobial activity .
Propiedades
Fórmula molecular |
C3H6AgO3 |
|---|---|
Peso molecular |
197.95 g/mol |
Nombre IUPAC |
2-hydroxypropanoic acid;silver |
InChI |
InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
Clave InChI |
OQXSRALAOPBHPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)

![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)
![2-Phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12338433.png)
![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)


![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)

![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)

![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)

